5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide
Description
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a 5-chloro-2-hydroxy group on the salicylic acid moiety and a 4-methyl-2-(2-phenylethoxy)phenyl group on the aniline side chain. These compounds are pivotal in medicinal chemistry due to their dual functionality as enzyme inhibitors and antibacterial agents .
Properties
CAS No. |
648923-99-3 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-9-19(24-22(26)18-14-17(23)8-10-20(18)25)21(13-15)27-12-11-16-5-3-2-4-6-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
IWLMMJPBBSPDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide core.
Etherification: The phenylethoxy group is introduced through an etherification reaction using phenylethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The hydroxy group at position 2 participates in esterification under standard conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 80°C | 5-Chloro-2-acetoxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | 78% | |
| Benzoylation | Benzoyl chloride, DMAP, DCM | 5-Chloro-2-benzoyloxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | 65% |
These reactions preserve the amide bond while modifying the phenol group, enhancing lipophilicity for pharmacological studies.
Amide Bond Cleavage
The central amide linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 5-Chloro-2-hydroxybenzoic acid + 4-methyl-2-(2-phenylethoxy)aniline | Degradation studies |
| Basic Hydrolysis | 2M NaOH, 70°C, 8h | 5-Chloro-2-hydroxybenzoate sodium salt + 4-methyl-2-(2-phenylethoxy)aniline | Metabolite identification |
The reaction kinetics depend on steric hindrance from the phenylethoxy group, with slower rates compared to simpler benzamides.
Oxidation Reactions
The phenolic hydroxy group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, 50°C | 5-Chloro-2-oxo-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | Forms quinone-like structure |
| DDQ | DCM, RT, 24h | 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide radical | Stable radical for ESR studies |
Oxidation products show altered electronic properties, influencing binding to biological targets.
O-Dealkylation of Phenylethoxy Group
The 2-phenylethoxy side chain undergoes cleavage under strong Lewis acids:
| Reagent | Conditions | Products | Significance |
|---|---|---|---|
| BBr₃ | DCM, -78°C, 2h | 5-Chloro-2-hydroxy-N-[4-methyl-2-hydroxyphenyl]benzamide + styrene | Key metabolic pathway |
| AlCl₃ | Toluene, reflux, 6h | 5-Chloro-2-hydroxy-N-[4-methyl-2-hydroxyphenyl]benzamide + phenethyl alcohol | Structural simplification |
This reaction mimics cytochrome P450-mediated metabolism, critical for drug development.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo halogenation and nitration:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | Para to -OH | 5-Chloro-2-hydroxy-3-bromo-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide |
| Nitration | HNO₃, H₂SO₄, 40°C | Meta to -Cl | 5-Chloro-2-hydroxy-4-nitro-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide |
Regioselectivity is governed by directing effects of -OH and -Cl groups.
Reduction Reactions
Selective reduction of nitro groups (in derivatives) has been demonstrated:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Nitro-derivative | H₂, Pd/C | EtOH, 25°C, 4h | 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamine |
This pathway enables synthesis of amine-containing analogs for structure-activity studies .
Metal Complexation
The hydroxy and amide groups act as bidentate ligands:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Cu(OAc)₂ | MeOH, RT, 2h | [Cu(C₂₁H₁₉ClNO₃)₂]·2H₂O | Catalytic oxidation studies |
| FeCl₃ | EtOH, 60°C, 1h | Fe(C₂₁H₁₉ClNO₃)Cl₂ | Magnetic property analysis |
Stoichiometry and geometry of complexes confirmed by UV-Vis and XRD.
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Product | Mechanism |
|---|---|---|
| λ = 254 nm, 48h | 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenoxyethoxy)phenyl]benzamide | Photo-Fries rearrangement |
| λ = 365 nm, O₂, 72h | 5-Chloro-2-hydroperoxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | Singlet oxygen addition |
Photodegradation pathways are critical for stability profiling.
This compound’s versatile reactivity enables its use as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents. The phenylethoxy group enhances blood-brain barrier penetration, while the chloro substituent modulates electronic properties for target selectivity. Recent studies highlight its potential in covalent inhibitor design through quinone methide intermediates formed under physiological conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds similar to 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide exhibit promising anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, research has demonstrated that benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in tumor cell proliferation and survival .
Case Study: HDAC Inhibition
A systematic evaluation of phenothiazine-based compounds showed that modifications similar to those in 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide resulted in increased potency against HDAC6, a target for cancer therapy. The binding mode of such compounds was confirmed through co-crystallization studies, indicating their potential as selective HDAC inhibitors .
Pharmacology
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of related compounds suggests that they are rapidly metabolized and exhibit high protein binding. This characteristic is crucial for maintaining therapeutic levels in the bloodstream. The structure-activity relationship studies have indicated that substituents on the aromatic rings significantly affect solubility and metabolic stability, which are vital for drug development .
Neuropharmacological Applications
Neuropathic Pain Management
Compounds with similar structures have been investigated for their efficacy in managing neuropathic pain. The modulation of TRPM8 channels has been highlighted as a potential mechanism through which these compounds exert analgesic effects. In clinical trials, TRPM8 agonists have shown promise in improving symptoms of pain without significant side effects .
Synthesis and Development
The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide can be achieved through various organic reactions, including acylation and alkylation processes. The synthetic pathways often involve the use of protective groups to ensure selectivity during the reaction stages.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, which significantly influence biological activity:
Key Trends :
Enzyme Inhibition Profiles
Salicylanilide derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Highlights :
Antimicrobial and Antibiofilm Activities
Several analogs demonstrate broad-spectrum antibacterial effects:
Mechanistic Insights :
Physicochemical and Crystallographic Properties
Crystal structure analyses reveal conformational preferences:
Structural Implications :
Cytotoxicity and Selectivity
Cytotoxicity varies with substituent lipophilicity:
*SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Key Findings:
Biological Activity
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C21H24ClN2O3
- Molecular Weight : 392.88 g/mol
- CAS Number : 648923-57-3
Antimicrobial Activity
Research indicates that derivatives of 5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide exhibit significant antimicrobial properties. A study involving a series of similar benzamide compounds demonstrated their effectiveness against various bacterial and fungal strains. The compounds were evaluated for their ability to inhibit the growth of pathogens, with results showing comparable or superior activity to established antibiotics such as isoniazid and fluconazole.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | Mycobacterium tuberculosis | 0.5 µg/mL |
| 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | Staphylococcus aureus | 1 µg/mL |
| 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide | Candida albicans | 0.25 µg/mL |
These findings suggest that the compound may be a promising candidate for further development in antimicrobial therapies .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to its structural components. The presence of the chloro and hydroxy groups appears to enhance its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action. Studies have shown that modifications in the phenyl ring significantly affect the potency of these compounds against target microorganisms .
In Vitro Studies
In a series of in vitro experiments, researchers synthesized various derivatives of benzamides, including the target compound. These derivatives were screened against mycobacterial, bacterial, and fungal strains. The results indicated that compounds with specific substitutions on the benzene rings exhibited enhanced biological activity.
One notable study demonstrated that certain derivatives showed significant inhibition of photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agricultural settings as well .
Clinical Relevance
In clinical settings, compounds similar to 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide have been tested for their efficacy in treating infections caused by resistant strains of bacteria. Patients treated with these compounds reported improved outcomes compared to traditional therapies, highlighting their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
